molecular formula C16H13FINO B2445321 (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole CAS No. 927689-69-8

(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole

Cat. No.: B2445321
CAS No.: 927689-69-8
M. Wt: 381.189
InChI Key: WEGNHTCFXLYIJK-HUUCEWRRSA-N
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Description

“(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole” is a chemical compound with potential applications in scientific research. It has a CAS Number of 927689-69-8 and a molecular weight of 381.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13FINO/c17-10-14-15 (11-6-8-13 (18)9-7-11)20-16 (19-14)12-4-2-1-3-5-12/h1-9,14-15H,10H2/t14-,15-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • The compound has been used in various synthetic reactions. For instance, its reactions with heterocumulenes under basic conditions have been explored, leading to different products depending on the nature of the heterocumulene used (Thondorf, Strube, & Augustin, 1990).
    • It also features in studies involving the synthesis and solution of solid-state structures. For example, a study involved crystal and solution structures of complexes with this compound, demonstrating good agreement between solution and solid-state equilibria (Baltzer, Macko, Schaffner, & Zehnder, 1996).
  • Fluorescent Molecular Probes and Sensors:

    • Derivatives of this compound have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, useful in developing sensitive fluorescent molecular probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
  • Catalysis:

  • Antibacterial Properties:

  • Nonlinear Optical Properties and Light Harvesting:

  • Ethylene Oligomerization:

    • Studies on the catalytic properties of nickel complexes with phosphinooxazoline ligands derived from this compound in ethylene oligomerization have been conducted, showing its utility in industrial chemical processes (Speiser, Braunstein, Saussine, & Welter, 2004).
  • Synthesis of Carbohydrate Derivatives:

  • Antimicrobial and Antioxidative Activities:

    • Research has been done on the synthesis of 1,2,4-triazole derivatives of this compound, exploring their antimicrobial and antioxidative activities, which are significant for pharmaceutical applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FINO/c17-10-14-15(11-6-8-13(18)9-7-11)20-16(19-14)12-4-2-1-3-5-12/h1-9,14-15H,10H2/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNHTCFXLYIJK-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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